An In-depth Technical Guide to Propargyl-PEG14-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Propargyl-PEG14-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG14-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique tripartite structure, comprising a terminal propargyl group, a fourteen-unit polyethylene glycol (PEG) spacer, and a carboxylic acid moiety, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of Propargyl-PEG14-acid, with a focus on its utility in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also presented.
Chemical Structure and Core Functionality
Propargyl-PEG14-acid is characterized by three key functional components that dictate its utility in bioconjugation:
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Propargyl Group: This terminal alkyne (-C≡CH) serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the formation of a stable triazole linkage with an azide-modified molecule, offering high efficiency and specificity.
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Polyethylene Glycol (PEG14) Spacer: The PEG spacer, consisting of fourteen repeating ethylene glycol units, imparts hydrophilicity and flexibility to the linker. This increased water solubility can enhance the pharmacokinetic properties of the resulting conjugate and minimize non-specific binding.
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Carboxylic Acid Group: The terminal carboxyl group (-COOH) provides a site for conjugation to primary amines, such as those found on the lysine residues of proteins and antibodies. Through activation, it readily forms a stable amide bond.
Physicochemical Properties
A summary of the key physicochemical properties of Propargyl-PEG14-acid is provided in the table below. This data is essential for designing and executing successful bioconjugation strategies.
| Property | Value | Source |
| Chemical Formula | C32H60O16 | [1] |
| Molecular Weight | 700.8 g/mol | [1] |
| CAS Number | 1421676-62-1 | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Varies (consult supplier) | |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | |
| Computed LogP | -2.4 (for Propargyl-PEG14-OH) | |
| Computed Polar Surface Area | 149 Ų (for Propargyl-PEG14-OH) |
Applications in Research and Drug Development
The bifunctional nature of Propargyl-PEG14-acid makes it a valuable tool in the development of sophisticated therapeutic and diagnostic agents.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, Propargyl-PEG14-acid can be used to link a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid is first activated and reacted with lysine residues on the antibody. Subsequently, an azide-modified drug is attached to the propargyl group via CuAAC. The PEG14 spacer helps to improve the solubility and stability of the final ADC.
Proteolysis Targeting Chimeras (PROTACs)
Propargyl-PEG14-acid is a commonly employed linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with varying linkers to optimize degradation efficiency.
Experimental Protocols
The following are generalized protocols for the two primary conjugation reactions involving Propargyl-PEG14-acid. Optimization of reaction conditions is often necessary for specific applications.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol details the conjugation of the carboxylic acid moiety of Propargyl-PEG14-acid to a protein containing primary amines.
Materials:
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Propargyl-PEG14-acid
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Amine-containing molecule (e.g., protein, peptide)
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Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column or other purification system
Procedure:
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Reagent Preparation:
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Equilibrate all reagents to room temperature.
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Prepare a stock solution of Propargyl-PEG14-acid in anhydrous DMF or DMSO.
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Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.
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Prepare the amine-containing molecule in the Conjugation Buffer.
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Activation of Propargyl-PEG14-acid:
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In a reaction tube, add the desired amount of Propargyl-PEG14-acid.
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Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the Propargyl-PEG14-acid solution.
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Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
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Conjugation to the Amine-Containing Molecule:
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Immediately add the activated Propargyl-PEG14-acid solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker over the amine is a common starting point.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
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Incubate for 30 minutes at room temperature.
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Purification:
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Purify the conjugate using a desalting column or other appropriate chromatographic method (e.g., size-exclusion chromatography) to remove excess reagents and byproducts.
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Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a propargyl-functionalized molecule and an azide-containing molecule.
Materials:
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Propargyl-functionalized molecule (from Protocol 1)
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Azide-containing molecule
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Copper(II) sulfate (CuSO4)
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Reducing Agent: Sodium ascorbate
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Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column or other purification system
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the propargyl-functionalized molecule in the Reaction Buffer.
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Prepare a stock solution of the azide-containing molecule in DMSO or the Reaction Buffer.
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Prepare a 20 mM stock solution of CuSO4 in water.
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Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
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Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
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Reaction Setup:
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In a reaction tube, add the propargyl-functionalized molecule.
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Add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide over the alkyne is a common starting point.
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In a separate tube, prepare the copper/ligand premix by combining the CuSO4 stock solution and the ligand stock solution (a 1:5 molar ratio of copper to ligand is often used).
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Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.
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Initiation of the Click Reaction:
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation:
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Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light.
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Purification:
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Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.
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